(Z)-PUGNAc

Beschreibung

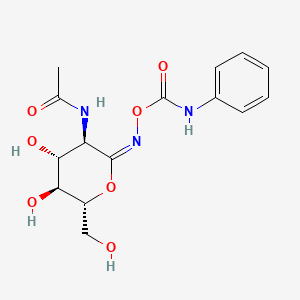

The exact mass of the compound [(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(E)-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10-,11-,12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNJFVQMUMOJY-JIJAQUFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-PUGNAc: A Deep Dive into the Inhibition of O-GlcNAcase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

O-GlcNAcylation, the attachment of a single β-O-linked N-acetylglucosamine (O-GlcNAc) monosaccharide to serine and threonine residues of nuclear and cytoplasmic proteins, is a dynamic and ubiquitous post-translational modification. This process is regulated by the interplay of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, the development of potent and selective inhibitors of OGA has become a significant area of research for both therapeutic and investigational purposes.

Among the earliest and most widely studied OGA inhibitors is O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate, commonly known as PUGNAc. The (Z)-stereoisomer of PUGNAc, in particular, has been identified as a potent inhibitor of OGA. This technical guide provides an in-depth analysis of the mechanism by which (Z)-PUGNAc inhibits O-GlcNAcase, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of O-GlcNAcase Catalysis and Inhibition by this compound

O-GlcNAcase belongs to the glycoside hydrolase family 84 (GH84) and employs a substrate-assisted catalytic mechanism. This process involves the participation of the N-acetyl group of the substrate in the cleavage of the glycosidic bond, leading to the formation of a transient oxazoline intermediate. Two key aspartic acid residues in the active site, Asp174 and Asp175 (in human OGA), are crucial for catalysis. Asp174 acts to polarize the acetamido group, facilitating its nucleophilic attack on the anomeric carbon, while Asp175 serves as a general acid/base catalyst.

This compound is a competitive inhibitor of OGA, acting as a transition state analog. Its sp2-hybridized anomeric center is thought to mimic the geometry of the oxocarbenium ion-like transition state that occurs during substrate hydrolysis. The (Z)-configuration of the oxime is critical for its potent inhibitory activity, as the (E)-isomer is significantly less active. Structural studies of OGA in complex with PUGNAc reveal that the GlcNAc sugar moiety binds deep within the active site pocket, while the phenylcarbamate group extends towards the solvent. This binding mode allows for key interactions with active site residues, effectively blocking substrate access and catalysis.

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives against O-GlcNAcase and the related lysosomal β-hexosaminidases has been extensively characterized. The following table summarizes key quantitative data from various studies.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |

| This compound | Human O-GlcNAcase (hOGA) | ~46-70 nM | - | |

| This compound | β-hexosaminidase | ~36 nM | - | |

| PUGNAc derivatives | Human O-GlcNAcase (hOGA) | Varies | Varies | |

| PUGNAc derivatives | β-hexosaminidase | Varies | Varies |

Note: PUGNAc is often used in literature without specifying the stereoisomer, but it is the (Z)-isomer that is the potent inhibitor.

Experimental Protocols

The determination of the inhibitory mechanism and potency of this compound relies on a variety of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against O-GlcNAcase.

Materials:

-

Recombinant human O-GlcNAcase (hOGA)

-

Fluorogenic or chromogenic OGA substrate (e.g.,

biochemical assays to measure (Z)-PUGNAc activity

An In-depth Technical Guide to Measuring (Z)-PUGNAc Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and abundant post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nucleocytoplasmic proteins.[1][2] This process is critical for regulating a multitude of cellular processes, including signal transduction, transcription, and protein stability.[1] The cycling of O-GlcNAc is tightly controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[3][4][5]

Given the link between aberrant O-GlcNAcylation and diseases such as cancer, diabetes, and neurodegeneration, both OGT and OGA have emerged as significant therapeutic targets.[4][6] this compound, or O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a potent and widely used inhibitor of O-GlcNAcase.[7][8] It acts as a transition-state analogue, effectively increasing cellular O-GlcNAc levels by preventing its removal.[8] Notably, the inhibitory potency of PUGNAc is highly dependent on the stereochemistry of its oxime moiety, with the (Z)-isomer being significantly more active than the (E)-isomer.[8][9]

This technical guide provides a comprehensive overview of the core biochemical assays used to determine the inhibitory activity of this compound on OGA. It includes detailed experimental protocols, data presentation tables, and workflow diagrams to assist researchers in accurately quantifying its effects.

Biochemical Assays for Measuring OGA Inhibition

The activity of this compound is determined by measuring its ability to inhibit the enzymatic function of OGA. This is typically achieved by monitoring the cleavage of a specific substrate by OGA in the presence and absence of the inhibitor. Several assay formats are available, primarily differing in their substrate and detection method.

Colorimetric Assay

This is one of the most common methods for measuring OGA activity, relying on a chromogenic substrate.

-

Principle : The assay utilizes p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as the substrate. OGA catalyzes the hydrolysis of this substrate, releasing p-nitrophenol (pNP).[2] Upon addition of a basic solution (e.g., sodium carbonate), the p-nitrophenol is ionized, producing a distinct yellow color that can be quantified by measuring its absorbance at approximately 400-415 nm.[2][10] The reduction in color formation in the presence of this compound is directly proportional to its inhibitory activity.

-

Advantages : Simple, cost-effective, and suitable for standard microplate readers.

-

Disadvantages : Lower sensitivity compared to fluorescent or radiometric assays. Potential for interference from colored compounds. It's also crucial to note that pNP-GlcNAc can be cleaved by other lysosomal hexosaminidases, which may need to be inhibited or removed from the enzyme preparation.[2]

Fluorometric Assay

Fluorometric assays offer a significant increase in sensitivity over colorimetric methods.

-

Principle : These assays employ a fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG-GlcNAc) or fluorescein di-β-D-N-acetylglucosamine (FDGlcNAc).[11] Cleavage of the substrate by OGA releases a highly fluorescent molecule (4-methylumbelliferone or fluorescein). The increase in fluorescence, measured at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for fluorescein), is proportional to enzyme activity.[11] this compound's inhibitory effect is quantified by the reduction in the fluorescent signal.

-

Advantages : High sensitivity, wide dynamic range, and amenable to high-throughput screening (HTS).

-

Disadvantages : Potential for interference from fluorescent compounds and light scattering. Requires a fluorescence plate reader.

Radiometric Assay

Radiometric assays are the most sensitive methods but require specialized handling and equipment.

-

Principle : These assays measure the incorporation or release of a radioactive label.[12][13] For OGA, a substrate (often a peptide or protein) is prepared with a radiolabeled O-GlcNAc moiety (e.g., O-[³H]GlcNAc or O-[¹⁴C]GlcNAc). OGA activity is determined by measuring the amount of released, soluble [³H]GlcNAc or [¹⁴C]GlcNAc after it has been separated from the larger, unreacted substrate, typically via chromatography or precipitation.[1][3]

-

Advantages : Extremely high sensitivity, considered a direct measurement of activity, and less susceptible to interference from colored or fluorescent compounds.[12][13]

-

Disadvantages : Involves handling radioactive materials, requires specialized equipment (scintillation counter), generates radioactive waste, and is generally lower throughput.[3][6]

Data Presentation: Assay Comparison and this compound Potency

Quantitative data should be structured for clear comparison.

Table 1: Comparison of Common OGA Activity Assays

| Assay Type | Principle | Typical Substrate | Detection Method | Advantages | Disadvantages |

| Colorimetric | Enzymatic release of a chromophore | pNP-GlcNAc | Absorbance (400-415 nm) | Cost-effective, simple, robust | Lower sensitivity, potential for colorimetric interference |

| Fluorometric | Enzymatic release of a fluorophore | FDGlcNAc, MUG-GlcNAc | Fluorescence (e.g., Ex/Em 485/535 nm) | High sensitivity, HTS compatible | Potential for fluorescent interference, requires fluorescence reader |

| Radiometric | Release of a radiolabeled product | O-[³H]GlcNAc-peptide | Scintillation Counting | Highest sensitivity, direct measurement | Requires radioactivity, low throughput, waste disposal |

Table 2: Inhibitory Potency of this compound against OGA

| Parameter | Reported Value | Enzyme Source | Assay Method | Reference |

| Kᵢ | 46 nM | O-GlcNAcase | Not Specified | [14] |

| Kᵢ | 36 nM | β-hexosaminidase | Not Specified | [14] |

Note: this compound also shows potent inhibition of β-hexosaminidases, a factor that must be considered when interpreting cellular effects as it is not entirely specific to OGA.[15][16]

Experimental Protocols

Protocol 1: Colorimetric OGA Inhibition Assay

This protocol details the steps to determine the IC₅₀ value of this compound using the pNP-GlcNAc substrate.

1. Reagent Preparation:

-

OGA Assay Buffer : 50 mM Sodium Cacodylate, pH 6.5.[17]

-

Substrate Stock (pNP-GlcNAc) : 20 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in OGA Assay Buffer.

-

Enzyme Solution : Recombinant human OGA diluted in OGA Assay Buffer to a working concentration (e.g., 0.2–10 pmol per reaction, to be optimized).[2]

-

Inhibitor Stock (this compound) : 10 mM this compound in DMSO. Prepare serial dilutions in OGA Assay Buffer to achieve final desired concentrations.

-

Stop Solution : 0.5 M Sodium Carbonate (Na₂CO₃).[17]

2. Assay Procedure (96-well plate format):

-

Add 10 µL of this compound dilution or vehicle (for control wells) to each well.

-

Add 40 µL of OGA Assay Buffer.

-

Add 25 µL of the diluted OGA enzyme solution to initiate the reaction. For a "no enzyme" control, add 25 µL of OGA Assay Buffer instead.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 25 µL of 2 mM pNP-GlcNAc substrate solution to all wells to start the enzymatic reaction (final volume 100 µL).

-

Incubate at 37°C for 30-60 minutes (monitor progress to stay within the linear range).

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Read the absorbance at 400 nm using a microplate reader.

3. Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_vehicle))

-

Plot % Inhibition versus the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Fluorometric OGA Inhibition Assay

This protocol is adapted for a high-sensitivity determination of the IC₅₀ value of this compound using FDGlcNAc.

1. Reagent Preparation:

-

OGA Fluorometric Assay Buffer : 0.1 M Citrate-Phosphate buffer, pH 6.5.[11]

-

Substrate Stock (FDGlcNAc) : 1 mM FDGlcNAc in DMSO or appropriate buffer.

-

Enzyme Solution : Recombinant human OGA diluted in Assay Buffer to a working concentration.

-

Inhibitor Stock (this compound) : 10 mM this compound in DMSO. Prepare serial dilutions.

-

Stop Solution : 0.5 M Sodium Carbonate (Na₂CO₃).[11]

-

(Optional) Hexosaminidase Inhibitor : 50 mM N-Acetyl-D-galactosamine (GalNAc) to inhibit contaminating lysosomal hexosaminidases.[11]

2. Assay Procedure (96-well plate format):

-

To each well of a black 96-well plate, add reagents in the following order:

-

Distilled water to bring the final reaction volume to 50 µL.

-

5 µL of 10x OGA Fluorometric Assay Buffer.

-

(Optional) 2.5 µL of 1 M GalNAc solution.

-

5 µL of this compound dilution or vehicle.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Add 5 µL of 10 µM FDGlcNAc substrate solution.

-

Initiate the reaction by adding 5 µL of diluted OGA enzyme.

-

Incubate at 37°C for 20-30 minutes.[11]

-

Terminate the reaction by adding 200 µL of Stop Solution.[11]

-

Read the fluorescence on a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[11]

3. Data Analysis:

-

Subtract the fluorescence of the "no enzyme" control from all readings.

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described in the colorimetric protocol.

Visualizations: Pathways and Workflows

// Nodes Protein [label="Protein-Ser/Thr", fillcolor="#F1F3F4", fontcolor="#202124"]; OGlcNAc_Protein [label="Protein-Ser/Thr-O-GlcNAc", fillcolor="#F1F3F4", fontcolor="#202124"]; OGT [label="OGT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OGA [label="OGA", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UDP_GlcNAc [label="UDP-GlcNAc", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; UDP [label="UDP", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; GlcNAc [label="GlcNAc", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; PUGNAc [label="this compound", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges UDP_GlcNAc -> OGT [arrowhead=vee, color="#5F6368"]; OGT -> UDP [arrowhead=vee, color="#5F6368"]; Protein -> OGT [label=" Substrate", color="#5F6368"]; OGT -> OGlcNAc_Protein [label=" Adds O-GlcNAc", color="#4285F4", style=bold];

OGlcNAc_Protein -> OGA [label=" Substrate", color="#5F6368"]; OGA -> Protein [label=" Removes O-GlcNAc", color="#EA4335", style=bold]; OGA -> GlcNAc [arrowhead=vee, color="#5F6368"];

PUGNAc -> OGA [label=" Inhibition", arrowhead=tee, color="#34A853", style=bold, fontcolor="#34A853"]; } Caption: O-GlcNAc cycling pathway and the inhibitory action of this compound on OGA.

// Workflow connections prep_reagents -> add_enzyme; prep_inhibitor -> add_inhibitor; add_inhibitor -> add_enzyme -> pre_incubate -> add_substrate -> incubate -> stop_reaction -> read_plate; read_plate -> calc_inhibition -> plot_curve -> det_ic50; } Caption: Experimental workflow for a colorimetric OGA inhibition assay.

References

- 1. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]

- 9. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmrservice.com [bmrservice.com]

- 11. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radiometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. rndsystems.com [rndsystems.com]

- 15. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

(Z)-PUGNAc: A Technical Guide to Probing O-GlcNAc Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification of serine and threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. This deceptively simple monosaccharide modification is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism. The cycling of O-GlcNAc is tightly controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAc signaling has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.

(Z)-PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a potent and widely used inhibitor of OGA. By blocking the removal of O-GlcNAc, this compound treatment leads to a global increase in protein O-GlcNAcylation, making it an invaluable chemical tool for elucidating the functional consequences of this modification. This technical guide provides an in-depth overview of this compound as a probe for O-GlcNAc signaling, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of its impact on key signaling pathways. It has been determined that the Z-isomer of PUGNAc is a significantly more potent inhibitor of O-GlcNAcase than the E-isomer[1].

Data Presentation: Quantitative Inhibitory Activity of this compound

The efficacy of this compound as an OGA inhibitor is well-documented. The following table summarizes key quantitative data regarding its inhibitory constants (Kᵢ) against human OGA and related hexosaminidases, highlighting its potency.

| Enzyme Target | Inhibitor | Kᵢ (nM) | IC₅₀ (nM) | Notes |

| Human O-GlcNAcase (hOGA) | This compound | 46 - 70 | - | Potent competitive inhibitor.[2] |

| β-Hexosaminidase | This compound | 36 | - | Also inhibits lysosomal β-hexosaminidases, indicating some off-target activity. |

Note: IC₅₀ values are dependent on experimental conditions, whereas Kᵢ is an absolute measure of binding affinity. The provided Kᵢ values demonstrate the high potency of this compound for OGA.

Mechanism of Action

This compound acts as a competitive inhibitor of OGA. Its structure mimics the oxazoline intermediate of the substrate-assisted catalytic mechanism of OGA, allowing it to bind tightly to the active site and prevent the hydrolysis of O-GlcNAc from modified proteins. This inhibition leads to the accumulation of O-GlcNAcylated proteins within the cell, enabling researchers to study the downstream effects of elevated O-GlcNAc levels.

Experimental Protocols

Protocol 1: Induction of Protein O-GlcNAcylation in Cultured Cells

This protocol describes a general procedure for treating cultured mammalian cells with this compound to increase global O-GlcNAcylation levels, followed by analysis using Western blotting.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293, 3T3-L1 adipocytes)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.

-

This compound Treatment:

-

Prepare a working solution of this compound in complete culture medium. A final concentration of 50-100 µM is commonly used.

-

Aspirate the old medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for a desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂. A time-course experiment is recommended to determine the optimal treatment duration for the specific cell line and experimental goals. For instance, in HepG2 cells, a 2.1-fold increase in O-GlcNAc levels was observed after 6 hours of treatment with 50 µM PUGNAc[3].

-

-

Cell Lysis:

-

Place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.

-

Western Blot Analysis:

-

Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Protocol 2: In Vitro O-GlcNAcase (OGA) Inhibition Assay

This protocol outlines a method to measure the inhibitory activity of this compound on OGA in vitro using a fluorogenic substrate.

Materials:

-

Recombinant human OGA

-

OGA assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2.5 mM MgCl₂)

-

Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

-

This compound (serial dilutions in assay buffer)

-

96-well black microplate

-

Plate reader capable of measuring fluorescence (e.g., excitation at 360 nm, emission at 450 nm)

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in OGA assay buffer.

-

Enzyme Reaction:

-

In a 96-well plate, add the OGA assay buffer.

-

Add the this compound dilutions to the appropriate wells.

-

Add the recombinant OGA to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction: Add the fluorogenic OGA substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 0.5 M sodium carbonate).

-

Measure Fluorescence: Read the fluorescence intensity on a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Mandatory Visualizations

O-GlcNAc Cycling and this compound Inhibition

Caption: Mechanism of this compound inhibition on O-GlcNAc cycling.

Experimental Workflow for Studying this compound Effects

References

Methodological & Application

Application Notes: (Z)-PUGNAc for In Vivo Mouse Model Studies

(Z)-PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate) is a potent inhibitor of O-GlcNAcase (OGA) and β-hexosaminidases.[1] Its primary application in research is to increase the levels of protein O-GlcNAcylation, a dynamic post-translational modification crucial for regulating a vast array of cellular processes, including transcription, insulin signaling, and stress responses.[1][2] By inhibiting OGA, the enzyme responsible for removing O-GlcNAc from serine and threonine residues of nuclear and cytoplasmic proteins, this compound administration allows for the study of hyper-O-GlcNAcylation's role in various physiological and pathological states.

In mouse models, this compound has been instrumental in exploring the functional consequences of elevated O-GlcNAc levels in contexts such as diabetes, cardiovascular disease, neurodegeneration, and cancer.[3][4][5] For instance, it has been used to induce insulin resistance in skeletal muscle and adipocytes, providing a model to study the mechanisms linking O-GlcNAcylation to metabolic disorders.[6]

Mechanism of Action Diagram

Caption: this compound inhibits OGA, preventing the removal of O-GlcNAc from proteins.

Quantitative Data from In Vivo Mouse Studies

This table summarizes dosages and key findings from studies utilizing this compound in various mouse models.

| Mouse Model | Application/Study Focus | This compound Dose | Administration Route | Key Findings & Citations |

| C57BL/6 | Cardiac Circadian Clock | 20 mg/kg | Intraperitoneal (IP) | Acutely increased protein O-GlcNAcylation; resulted in lower PER2 protein levels in the heart.[3] |

| C57BL/6 | Ischemic Stroke | 20 mg/kg | Intravenous (IV) | Reduced brain damage and improved functional outcome after middle cerebral artery occlusion.[9] |

| N/A (Pancreatic Cells) | Pancreatic Cancer | 1 µM (in vitro) | N/A | Increased the protein stability of SIRT7 by elevating its O-GlcNAcylation.[10] |

| Sprague-Dawley Rats | Insulin Resistance | 100 µM (ex vivo) | Muscle Incubation | Induced insulin resistance in skeletal muscle independent of attenuated Akt phosphorylation.[6] |

Experimental Protocols

Protocol 1: In Vivo Administration of this compound via Intraperitoneal (IP) Injection

This protocol provides a generalized method for the acute administration of this compound to mice to study the effects of elevated O-GlcNAcylation.

1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline

-

1 mL syringes

-

25-27 gauge needles[11]

-

Analytical balance

-

Sterile microcentrifuge tubes

-

Animal scale

-

Appropriate Personal Protective Equipment (PPE)

-

Mouse restraints (as needed)

2. Preparation of this compound Dosing Solution (Example for 20 mg/kg dose)

-

Stock Solution: Prepare a high-concentration stock of this compound in DMSO (e.g., 100 mg/mL). This compound is more readily soluble in DMSO than in aqueous solutions.

-

Working Solution: On the day of injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration.

-

Calculation Example: To achieve a final injection volume of ~100-200 µL for a 25g mouse, a working concentration of 2 mg/mL is practical.

-

To make 1 mL of a 2 mg/mL working solution, mix 20 µL of the 100 mg/mL stock with 980 µL of sterile saline.

-

Important: Ensure the final concentration of DMSO is low (typically <5%) to avoid solvent toxicity.

-

-

Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline as the treatment solution (e.g., 2% DMSO in saline).

3. Dosing and Administration Procedure

-

Acclimatization: Allow mice to acclimate to the facility and handling for at least one week prior to the experiment.

-

Weighing: On the day of the experiment, weigh each mouse accurately to calculate the precise injection volume.

-

Volume Calculation:Volume (mL) = (Mouse Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)

-

Example: For a 25g (0.025 kg) mouse receiving a 20 mg/kg dose from a 2 mg/mL solution: (0.025 kg * 20 mg/kg) / 2 mg/mL = 0.25 mL.

-

-

Animal Restraint: Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or using a restraint device. A two-person technique is often preferred.[12]

-

IP Injection:

-

Position the mouse with its head tilted slightly downwards.

-

Identify the injection site in the lower right abdominal quadrant. This location helps avoid puncturing the cecum, bladder, or other vital organs.[12]

-

Insert a 25-27 gauge needle at a 30-40 degree angle.[12]

-

Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel (no blood in syringe hub) or an organ.[12][13]

-

If aspiration is clear, slowly depress the plunger to administer the solution.

-

-

Post-Injection Monitoring: Return the mouse to its cage and monitor for at least 30 minutes for any signs of distress, pain, or adverse reaction.

-

Tissue Collection: At the predetermined experimental endpoint (e.g., 4, 12, or 24 hours post-injection), euthanize the mice according to IACUC-approved protocols and collect tissues for downstream analysis (e.g., Western blot for O-GlcNAc levels, qPCR, histology).

Experimental Workflow Diagram

Caption: A typical workflow for in vivo experiments using this compound in mouse models.

This compound Target Specificity Diagram

Caption: this compound inhibits both its primary target (OGA) and off-target hexosaminidases.

References

- 1. Structural insights into the mechanism and inhibition of eukaryotic O‐GlcNAc hydrolysis | The EMBO Journal [link.springer.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. Drug Prevents Heart Failure After Heart Attacks in Mice, Study Finds [cedars-sinai.org]

- 5. Neuroprotection in non-transgenic and transgenic mouse models of Alzheimer's disease by positive modulation of σ1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective actions of a histidine analogue in models of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. O-GlcNAcylation and stablization of SIRT7 promote pancreatic cancer progression by blocking the SIRT7-REGγ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cea.unizar.es [cea.unizar.es]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. az.research.umich.edu [az.research.umich.edu]

Application Notes and Protocols for Mass Spectrometry Analysis of O-GlcNAcylation Following (Z)-PUGNAc Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This process is regulated by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. O-GlcNAcylation plays a crucial role in a myriad of cellular processes, including signal transduction, transcription, and metabolism. Consequently, dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, such as diabetes, cancer, and neurodegenerative disorders.

(Z)-PUGNAc is a potent and specific inhibitor of O-GlcNAcase (OGA). By inhibiting OGA, this compound treatment leads to a global increase in protein O-GlcNAcylation levels, making it a valuable tool for studying the functional consequences of this modification. Mass spectrometry-based proteomics has emerged as the definitive method for the large-scale identification and quantification of O-GlcNAcylation sites. However, the analysis of O-GlcNAcylated peptides presents unique challenges, including their substoichiometric nature and the labile nature of the glycosidic bond during certain fragmentation techniques.

These application notes provide detailed protocols for the enrichment and mass spectrometry analysis of O-GlcNAcylated proteins and peptides following treatment with this compound. The workflow encompasses cell culture and treatment, protein extraction, O-GlcNAc enrichment strategies, and mass spectrometry data acquisition and analysis.

Signaling Pathway and Experimental Workflow

Troubleshooting & Optimization

Technical Support Center: (Z)-PUGNAc in Long-Term Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing (Z)-PUGNAc-associated toxicity in long-term cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of O-GlcNAcase (OGA), an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1][2] Its inhibitory effect is highly dependent on its (Z)-oxime stereochemistry. By inhibiting OGA, this compound treatment leads to an increase in the overall levels of O-GlcNAcylated proteins within the cell. This modification plays a crucial role in various cellular processes, including signal transduction and transcription.

Q2: What are the known off-target effects of this compound?

A primary cause of this compound-related toxicity stems from its off-target inhibition of lysosomal β-hexosaminidases A and B (HexA/B).[1][3] This inhibition can lead to the accumulation of glycosphingolipids, such as GM2 ganglioside, and free oligosaccharides, mimicking the biochemical phenotype of a lysosomal storage disorder.[2][4][5] These off-target effects are believed to be a major contributor to observed toxicities like insulin resistance.[1][3]

Q3: What are the typical signs of this compound toxicity in long-term cell culture?

In long-term cultures, this compound toxicity can manifest as:

-

Reduced cell viability and proliferation.

-

Increased apoptosis (programmed cell death).

-

Induction of insulin resistance.[6]

-

Changes in cellular morphology.

-

Alterations in cellular metabolism.

Q4: Are there less toxic alternatives to this compound for increasing O-GlcNAcylation?

Yes, more selective OGA inhibitors with fewer off-target effects are available. Thiamet-G and GlcNAcstatin-G are two such examples.[1][7] Studies have shown that these more selective inhibitors do not always replicate the toxic effects, such as insulin resistance, observed with this compound treatment.[1][3]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments with this compound.

| Issue | Potential Cause | Recommended Solution |

| High levels of cytotoxicity observed even at low concentrations. | Cell line is highly sensitive to this compound. Off-target effects are pronounced. | 1. Perform a dose-response curve: Determine the IC50 value for your specific cell line and use the lowest effective concentration. 2. Consider a more selective OGA inhibitor: Switch to Thiamet-G or another selective inhibitor to see if the toxicity is mitigated. 3. Reduce exposure time: If possible for your experimental design, use shorter incubation periods. |

| Inconsistent results between experiments. | Batch-to-batch variation of this compound. Inconsistent cell culture conditions. | 1. Use the same batch of this compound for a series of related experiments. 2. Standardize cell culture procedures: Maintain consistent cell density, media changes, and passage numbers. |

| Cells exhibit signs of insulin resistance. | Off-target inhibition of lysosomal β-hexosaminidases by this compound. | 1. Confirm insulin resistance: Use a glucose uptake assay to verify impaired insulin signaling. 2. Switch to a selective OGA inhibitor: This can help determine if the insulin resistance is an on-target or off-target effect. 3. Investigate downstream signaling: Analyze the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt.[6] |

| Observed phenotype is not consistent with known effects of OGA inhibition. | The phenotype may be due to the off-target effects of this compound on lysosomal function. | 1. Measure β-hexosaminidase activity: Assess the activity of HexA/B in cell lysates to confirm off-target inhibition. 2. Analyze for accumulation of substrates: Measure the levels of GM2 ganglioside or total free oligosaccharides.[2][4] |

Section 3: Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and a more selective alternative, Thiamet-G.

Table 1: Non-Cytotoxic Concentrations of OGA Inhibitors in Cell Culture

| Inhibitor | Cell Line | Non-Cytotoxic Concentration | Reference |

| This compound | Mantle Cell Lymphoma (Jeko-1, Granta-519, SP49) | Up to 50 µM | |

| Thiamet-G | Neurons | Up to 100 µM |

Table 2: Comparative Effects of OGA Inhibitors on Insulin Signaling

| Inhibitor | Effect on Insulin-Stimulated Glucose Uptake | Proposed Mechanism | Reference |

| This compound | Decreased | Inhibition of lysosomal HexA/B, leading to downstream signaling disruption.[1][3] | [6] |

| Thiamet-G | No significant effect | Selective for OGA, minimal off-target effects on HexA/B. | [1][3] |

Section 4: Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells and appropriate culture medium

-

This compound

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or isopropanol)

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for the desired long-term duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

-

Following treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis using Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and control cells

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

-

96-well plate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Culture and treat cells with this compound as described in your experimental plan.

-

Harvest cells and prepare cell lysates according to the assay kit manufacturer's instructions.

-

Determine the protein concentration of each lysate to ensure equal loading.

-

Add 50 µL of cell lysate to a 96-well plate.

-

Add 50 µL of 2x Reaction Buffer containing DTT to each well.

-

Add 5 µL of the DEVD-pNA substrate to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Protocol 3: Measurement of β-Hexosaminidase Activity

This protocol allows for the quantification of β-hexosaminidase activity in cell lysates to assess the off-target effects of this compound.

Materials:

-

Treated and control cells

-

β-Hexosaminidase activity assay kit (fluorometric or colorimetric)

-

96-well black or clear plate (depending on the assay type)

-

Fluorometer or spectrophotometer

Procedure:

-

Culture and treat cells with this compound.

-

Harvest cells and prepare lysates as per the assay kit instructions.

-

Add cell lysates to the wells of the microplate.

-

Add the substrate solution provided in the kit to each well.

-

Incubate the plate at 37°C for the recommended time, protected from light.

-

Add the stop solution to terminate the reaction.

-

Measure the fluorescence (e.g., Ex/Em = 365/450 nm for a fluorometric assay) or absorbance (e.g., 405 nm for a colorimetric assay).[8][9][10][11]

-

Calculate the β-hexosaminidase activity based on a standard curve and normalize to the total protein concentration.

Section 5: Visualizations

References

- 1. academic.oup.com [academic.oup.com]

- 2. PUGNAc treatment leads to an unusual accumulation of free oligosaccharides in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A selective inhibitor Gal-PUGNAc of human lysosomal beta-hexosaminidases modulates levels of the ganglioside GM2 in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta Hexosaminidase Activity Assay Kit [cellbiolabs.com]

- 9. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. researchgate.net [researchgate.net]

addressing poor solubility of (Z)-PUGNAc in aqueous solutions

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of (Z)-PUGNAc. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous and organic solvents?

A1: this compound is a crystalline solid with limited solubility in aqueous buffers.[1] It is more readily soluble in organic solvents.[1] Below is a summary of its approximate solubility in various solvents.

Q2: My this compound is not dissolving in my aqueous buffer. What can I do?

A2: If you are experiencing difficulty dissolving this compound directly in an aqueous buffer, it is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] This stock solution can then be diluted into your aqueous experimental buffer.[1] Ensure the final concentration of the organic solvent is low enough to not affect your biological system.[1] For completely organic solvent-free aqueous solutions, direct dissolution in the aqueous buffer can be attempted, but solubility is limited.[1]

Q3: I observed precipitation after diluting my this compound stock solution into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few strategies to prevent this:

-

Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution.

-

Use Co-solvents: For in vivo or cell-based experiments, co-solvents can be employed to improve solubility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]

-

Employ Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[3][4] A protocol using SBE-β-CD has been described for this compound.[2]

-

Gentle Warming and Sonication: In some cases, gentle warming of the solution or sonication can help to dissolve small amounts of precipitate.[2][5] However, the stability of the compound under these conditions should be considered.

Q4: How should I store my this compound solutions?

A4: Stock solutions of this compound in organic solvents like DMSO should be stored at -20°C or -80°C.[2] It is recommended to use aqueous solutions of this compound on the same day they are prepared.[1][2] Storing aqueous solutions for more than one day is not recommended due to potential stability issues.[1]

Troubleshooting Guide

Issue: this compound Precipitation During Experiment

If you observe precipitation of this compound during your experiment, consider the following troubleshooting steps:

-

Verify Concentration: Double-check your calculations to ensure the final concentration of this compound does not exceed its solubility limit in the specific buffer and conditions you are using.

-

Assess Solvent Compatibility: Ensure that the components of your experimental buffer are compatible with the organic solvent used for your stock solution. High concentrations of salts or other additives can sometimes reduce the solubility of the compound.

-

Optimize Co-solvent Formulation: If you are using a co-solvent system, the ratios of the different components may need to be optimized for your specific application.

-

Consider pH: The pH of your aqueous buffer can influence the solubility of this compound. While the effect of pH on this compound solubility is not extensively documented in the provided results, it is a critical factor for many compounds.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Reference |

| DMSO | 1 - 35.33 | ~2.8 - 100 | [1][6][7][8][9] |

| DMF | 10 | ~28.3 | [1][6][9] |

| PBS (pH 7.2) | 1 | ~2.8 | [1][6][9] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 | ≥ 3.54 | [2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 | ≥ 3.54 | [2] |

| 10% DMSO, 90% Corn Oil | ≥ 1.25 | ≥ 3.54 | [2] |

Note: The molecular weight of this compound is 353.33 g/mol .[7][8][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

-

Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 100 mM).

-

Vortex the solution until the solid is completely dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments (with Co-solvents)

This protocol is adapted from a method for preparing a clear solution for in vivo use.[2]

-

Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add the following solvents sequentially, mixing well after each addition:

-

100 µL of the 12.5 mg/mL this compound stock solution in DMSO.

-

400 µL of PEG300.

-

50 µL of Tween-80.

-

450 µL of Saline.

-

-

This will result in a 1 mL working solution with a this compound concentration of 1.25 mg/mL.

-

Use this solution fresh on the day of preparation.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

Visualizations

Caption: Workflow for preparing a this compound stock solution in DMSO.

Caption: Workflow for preparing a this compound working solution for in vivo use.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. This compound | CAS:132489-69-1 | Inhibitor of O-GlcNAcase and β-hexosaminidase | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]

- 8. rndsystems.com [rndsystems.com]

- 9. This compound | CAS 132489-69-1 | Cayman Chemical | Biomol.com [biomol.com]

- 10. scbt.com [scbt.com]

Validation & Comparative

A Head-to-Head Comparison of (Z)-PUGNAc and Thiamet-G as O-GlcNAcase (OGA) Inhibitors

In the dynamic field of post-translational modifications, the study of O-GlcNAcylation has emerged as a critical area of research, with significant implications for cellular signaling, metabolism, and the pathogenesis of various diseases, including neurodegenerative disorders and cancer. Central to this field is the enzymatic regulation of O-GlcNAc levels by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). The development of potent and selective OGA inhibitors has been instrumental in elucidating the functional roles of O-GlcNAcylation. This guide provides a comprehensive comparison of two widely used OGA inhibitors, (Z)-PUGNAc and Thiamet-G, aimed at researchers, scientists, and drug development professionals.

Quantitative Performance Comparison

The efficacy and utility of an enzyme inhibitor are primarily defined by its potency and selectivity. The following table summarizes the key quantitative data for this compound and Thiamet-G based on published experimental findings.

| Parameter | This compound | Thiamet-G | Reference |

| Ki for human OGA | 46 nM | 20-21 nM | [1][2][3][4] |

| IC50 for human OGA | 35-46 nM | ~10.2 nM (ASN90, a close analog) | [5] |

| Ki for β-hexosaminidase | 36 nM | ~777,000 nM (37,000-fold selectivity) | [1][6][7] |

| Cellular EC50 | Not widely reported | ~30 nM (in PC-12 cells) | [8] |

Key Insights:

-

Potency: Both this compound and Thiamet-G are potent inhibitors of OGA, with Ki and IC50 values in the low nanomolar range. However, data suggests that Thiamet-G and its analogs exhibit slightly higher potency for human OGA.[2][3][4][5]

-

Selectivity: The most significant difference between the two inhibitors lies in their selectivity. This compound inhibits β-hexosaminidase with nearly equal potency as OGA, which can lead to off-target effects. In stark contrast, Thiamet-G is exceptionally selective for OGA, with a reported selectivity of over 37,000-fold against human lysosomal β-hexosaminidase.[1][6][7] This high selectivity is a crucial advantage for studies aiming to specifically dissect the roles of OGA.

Experimental Methodologies

Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed protocols for key experiments used to characterize and compare this compound and Thiamet-G.

In Vitro OGA Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) of compounds against purified OGA.

Principle: The enzymatic activity of OGA is measured by its ability to cleave a substrate that produces a fluorescent or colorimetric signal upon cleavage. The reduction in signal in the presence of an inhibitor is used to calculate the inhibitor's potency. A common substrate is 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), which releases the fluorescent 4-methylumbelliferone upon hydrolysis.

Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify human OGA.

-

Prepare a stock solution of the fluorogenic substrate 4-MUG in a suitable buffer (e.g., 50 mM NaH2PO4).[9]

-

-

Inhibitor Preparation:

-

Prepare stock solutions of this compound and Thiamet-G in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions to create a range of inhibitor concentrations.

-

-

Assay Reaction:

-

In a 96-well plate, add the purified OGA enzyme to a reaction buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4).

-

Add the various concentrations of the inhibitors or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the 4-MUG substrate.

-

-

Signal Detection:

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 445 nm emission for 4-methylumbelliferone).

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis of Cellular O-GlcNAcylation

This method is used to assess the ability of inhibitors to increase O-GlcNAc levels on proteins within a cellular context.

Principle: Cells are treated with the OGA inhibitor, leading to an accumulation of O-GlcNAcylated proteins. Total cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the O-GlcNAc modification.

Protocol:

-

Cell Culture and Treatment:

-

Culture the desired cell line (e.g., HEK293T, HeLa) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound, Thiamet-G, or a vehicle control for a specified duration (e.g., 4, 8, 12, or 24 hours).[10]

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Crucially, include an OGA inhibitor (such as Thiamet-G) in the lysis buffer to prevent post-lysis deglycosylation.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the BCA assay.[10]

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.[10]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative increase in global O-GlcNAcylation. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the O-GlcNAc signaling pathway and a typical experimental workflow for comparing OGA inhibitors.

Caption: O-GlcNAc Signaling Pathway and Inhibition.

Caption: Workflow for Comparing OGA Inhibitors.

Conclusion and Recommendations

Both this compound and Thiamet-G are valuable tools for studying the roles of O-GlcNAcylation.

-

This compound is a potent OGA inhibitor that has been instrumental in the initial exploration of O-GlcNAc biology. However, its significant off-target inhibition of β-hexosaminidase is a major drawback, potentially confounding the interpretation of experimental results.[1][11] Its use should be carefully considered, and appropriate controls for β-hexosaminidase inhibition should be included where possible.

-

Thiamet-G represents a significant advancement in the development of OGA inhibitors. Its high potency and, most importantly, its exceptional selectivity make it the preferred choice for specifically investigating the consequences of OGA inhibition in a wide range of biological systems, from cell culture to in vivo animal models.[4][6][7] The ability to modulate O-GlcNAc levels without significantly affecting lysosomal hexosaminidases provides greater confidence in attributing observed phenotypes to the specific inhibition of OGA.

For researchers and drug development professionals, the choice between these inhibitors will depend on the specific experimental goals. For studies requiring a highly specific and clean pharmacological tool to probe OGA function, Thiamet-G is the unequivocally superior choice.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of O-GlcNAcase Inhibitors: (Z)-PUGNAc vs. GlcNAcstatin

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental applications of two prominent O-GlcNAcase inhibitors.

The dynamic post-translational modification of intracellular proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism implicated in a vast array of cellular processes, from signal transduction to gene expression. The levels of O-GlcNAcylation are tightly controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. The use of selective inhibitors to block OGA activity has become an invaluable tool for elucidating the functional roles of O-GlcNAcylation. This guide provides a detailed comparative study of two widely used OGA inhibitors, (Z)-PUGNAc and GlcNAcstatin, offering insights into their potency, selectivity, and practical application in experimental settings.

Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity

The efficacy of an OGA inhibitor is determined by its potency (typically measured by the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and its selectivity for OGA over other related enzymes, such as the lysosomal β-hexosaminidases (HexA/B). The following table summarizes the key quantitative data for this compound and various derivatives of GlcNAcstatin.

| Inhibitor | Target Enzyme | Ki Value | Selectivity (HexA/B vs. OGA) | Reference |

| This compound | O-GlcNAcase (OGA) | 46 nM | ~0.8-fold (non-selective) | [1][2] |

| β-Hexosaminidase (HexA/B) | 36 nM | [1][2] | ||

| GlcNAcstatin | Bacterial OGA (bOGA) | 4.6 pM | 100,000-fold | [3][4][5] |

| β-Hexosaminidase (HexA/B) | 0.52 µM | [3] | ||

| GlcNAcstatin A | Human OGA (hOGA) | 4.3 nM | Not Selective | [6] |

| β-Hexosaminidase (HexA/B) | 0.55 nM | [6] | ||

| GlcNAcstatin B | Human OGA (hOGA) | 0.42 nM | Not Selective | [6] |

| β-Hexosaminidase (HexA/B) | 0.17 nM | [6] | ||

| GlcNAcstatin C | Human OGA (hOGA) | 4.4 nM | 164-fold | [6][7] |

| β-Hexosaminidase (HexA/B) | 550 nM | [6] | ||

| GlcNAcstatin D | Human OGA (hOGA) | 0.74 nM | 4-fold | [6] |

| β-Hexosaminidase (HexA/B) | 2.7 nM | [6] |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. A lower value indicates a more potent inhibitor. It is important to note that direct comparison of IC50 values can be misleading unless experimental conditions are identical; Ki is a more intrinsic measure of affinity.[8][9]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Protocols

In Vitro O-GlcNAcase Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of compounds against purified OGA using a fluorogenic substrate.

Materials:

-

Purified human O-GlcNAcase (hOGA)

-

This compound and GlcNAcstatin stock solutions in a suitable solvent (e.g., DMSO)

-

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG) as a fluorogenic substrate

-

Assay Buffer: 50 mM Sodium Cacodylate, pH 6.5, containing 10 mg/mL BSA

-

Stop Solution: 0.2 M Glycine, pH 10.75

-

96-well black, flat-bottom microplates

-

Plate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Prepare Reagents: Dilute the purified hOGA and the 4-MUG substrate to their final working concentrations in the assay buffer. Prepare a serial dilution of the inhibitors (this compound and GlcNAcstatin) in the assay buffer.

-

Reaction Setup: To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Inhibitor solution (or vehicle control)

-

Purified hOGA enzyme solution Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

-

Initiate Reaction: Add the 4-MUG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding the Stop Solution to each well. The high pH of the stop solution also enhances the fluorescence of the liberated 4-methylumbelliferone.

-

Measure Fluorescence: Read the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.[6]

Cellular O-GlcNAcylation Assay by Western Blot

This protocol describes the assessment of global O-GlcNAcylation levels in cultured cells following treatment with OGA inhibitors.

Materials:

-

Human cell lines (e.g., HEK 293, SH-SY5Y)

-

This compound and GlcNAcstatin

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and OGA inhibitors (e.g., 50 µM Thiamet-G)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and Western blot transfer system

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Primary Antibody: Anti-O-GlcNAc monoclonal antibody (e.g., RL2 or CTD110.6)

-

Secondary Antibody: HRP-conjugated anti-mouse IgM (for CTD110.6) or anti-mouse IgG (for RL2)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with varying concentrations of this compound or GlcNAcstatin for a specified duration (e.g., 18-24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly on the plate with ice-cold Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Western Blot:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane to ensure equal protein loading. An increase in the signal for O-GlcNAcylated proteins in the inhibitor-treated samples compared to the control indicates successful OGA inhibition in the cellular context.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Confirming the On-Target Effects of (Z)-PUGNAc in Cells: A Comparative Guide

For researchers investigating the intricate roles of O-GlcNAcylation in cellular processes, specific and potent inhibition of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc from proteins, is a critical experimental approach. (Z)-PUGNAc has historically been a widely used tool for this purpose. This guide provides a comprehensive comparison of this compound with more recent alternatives, focusing on the methods to confirm their on-target effects in a cellular context, and is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and OGA Inhibition

This compound, or O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a potent inhibitor of O-GlcNAcase.[1] Its mechanism of action relies on mimicking the transition state of the OGA-catalyzed reaction, thereby blocking the enzyme's active site. The Z-isomer of PUGNAc is vastly more potent than the E-isomer.[1] The primary and intended on-target effect of this compound in cells is the inhibition of OGA, leading to an increase in the global levels of O-GlcNAcylated proteins. This allows for the study of the functional consequences of elevated O-GlcNAcylation on various signaling pathways and cellular processes.

However, a significant drawback of this compound is its lack of selectivity. It is also a potent inhibitor of lysosomal β-hexosaminidases (HexA and HexB), which can lead to off-target effects and complicate data interpretation. To address this limitation, a new generation of more selective OGA inhibitors, such as Thiamet-G, has been developed.

Comparative Analysis of OGA Inhibitors

A crucial aspect of selecting an OGA inhibitor is its potency and selectivity. The following table summarizes the inhibitory activity of this compound and a key selective alternative, Thiamet-G, against their intended target (OGA) and a major off-target enzyme family (β-hexosaminidase).

| Inhibitor | Target | IC50 / Ki | Selectivity (OGA vs. Hex) | Reference |

| This compound | hOGA | IC50: 35 nM | ~1.3-fold (less selective) | |

| β-hexosaminidase | IC50: 25-46 nM | |||

| Thiamet-G | hOGA | Ki: 20-21 nM | >37,000-fold (highly selective) | [2][3] |

| h-lysosomal β-hexosaminidase | - | [3] |

Experimental Protocols for On-Target Validation

Confirming that an OGA inhibitor is exerting its intended effect in cells is paramount. The two primary methods for this are assessing the global O-GlcNAcylation status of cellular proteins and measuring OGA enzyme activity directly.

Protocol 1: Western Blot Analysis of Global O-GlcNAcylation

This protocol details the most common method to visualize the on-target effect of OGA inhibitors – an increase in total protein O-GlcNAcylation.

1. Cell Culture and Treatment:

-

Culture cells of interest to 70-80% confluency.

-

Treat cells with varying concentrations of the OGA inhibitor (e.g., this compound or Thiamet-G) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).

2. Cell Lysis:

-

After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an OGA inhibitor (like PUGNAc or Thiamet-G) in the lysis buffer to prevent post-lysis de-O-GlcNAcylation.

3. Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard method like the BCA assay.

4. SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes O-GlcNAc-modified proteins (e.g., RL2 or CTD110.6).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

As a loading control, probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

Expected Outcome: A dose- and time-dependent increase in the intensity of bands corresponding to O-GlcNAcylated proteins in cells treated with an effective OGA inhibitor compared to the vehicle control.

Protocol 2: In Vitro O-GlcNAcase Activity Assay

This assay directly measures the enzymatic activity of OGA in cell lysates, confirming that the inhibitor is effectively blocking the enzyme.

1. Preparation of Cell Lysates:

-

Prepare cell lysates as described in the Western blot protocol, but without the addition of an OGA inhibitor to the lysis buffer.

2. Assay Reaction:

-

In a 96-well plate, prepare a reaction mixture containing:

-

Cell lysate (containing OGA)

-

Assay buffer (e.g., 50 mM sodium cacodylate, pH 6.5)

-

The OGA inhibitor to be tested at various concentrations or a vehicle control.

-

-